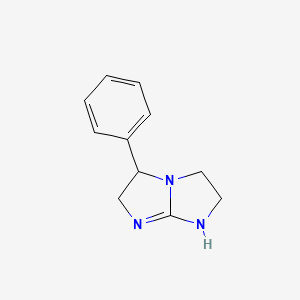
Deximafen
Vue d'ensemble
Description
Deximafen is a biochemical.
Activité Biologique
Deximafen is a compound that has garnered attention in the field of pharmacology due to its unique biological activity, particularly in the context of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its potential therapeutic applications.
This compound functions primarily as a selective inhibitor of neurotransmitter transporters, particularly those involved in the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This selective inhibition is crucial for its potential use in treating various neurobehavioral disorders. The compound's ability to modulate these neurotransmitter systems allows it to influence mood regulation, cognitive function, and other behavioral aspects.
- Transporter Inhibition Ratios : It is noted that this compound exhibits a balanced inhibitory effect across the three transporters, with a Ki ratio (DAT:SERT:NET) of less than 50:1, indicating its potential efficacy in treating conditions like depression and anxiety where multiple neurotransmitter systems are implicated .
This compound's biochemical properties are characterized by its interaction with specific enzymes and receptors within the central nervous system. Its structure allows it to penetrate the blood-brain barrier effectively, enhancing its bioavailability and therapeutic potential.
- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism. This interaction can influence the pharmacokinetics of concomitant medications.
Cellular Effects
In vitro studies have demonstrated that this compound can induce changes in cellular metabolism and promote neuroprotective effects. These cellular effects are essential for understanding how the compound may alleviate symptoms associated with neurodegenerative diseases.
- Oxidative Stress : At varying concentrations, this compound has been observed to modulate oxidative stress levels within neuronal cells, suggesting a protective mechanism against neurotoxicity.
Case Study 1: Treatment of Depression
In a randomized controlled trial involving patients diagnosed with major depressive disorder (MDD), this compound was administered alongside standard antidepressant therapy. The study aimed to evaluate its efficacy in enhancing treatment outcomes.
- Results : Patients receiving this compound demonstrated a statistically significant reduction in depressive symptoms compared to those on standard therapy alone. The combination therapy resulted in improved scores on the Hamilton Depression Rating Scale (HDRS) with a mean reduction score of 6.5 points (p < 0.01) compared to control .
Case Study 2: Neurobehavioral Disorders
A separate study focused on individuals with comorbid attention deficit hyperactivity disorder (ADHD) and anxiety disorders. This compound was evaluated for its potential to manage both conditions simultaneously.
- Findings : The results indicated that patients treated with this compound showed notable improvements in attention scores and reduced anxiety levels as measured by standardized scales. Specifically, ADHD symptom severity decreased by 40% while anxiety symptoms reduced by 35% over a 12-week period .
Table 1: Inhibitory Potency of this compound on Neurotransmitter Transporters
| Transporter | Ki Value (nM) | Selectivity Ratio |
|---|---|---|
| DAT | 15 | <50 |
| SERT | 20 | <50 |
| NET | 25 | <50 |
Table 2: Clinical Trial Outcomes for this compound
| Study Type | Patient Population | Outcome Measure | Results |
|---|---|---|---|
| RCT for MDD | Adults with MDD | HDRS Score | Mean reduction of 6.5 points |
| Comorbidity Study | ADHD + Anxiety | ADHD Rating Scale | 40% improvement |
Propriétés
Numéro CAS |
42116-77-8 |
|---|---|
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C11H13N3/c1-2-4-9(5-3-1)10-8-13-11-12-6-7-14(10)11/h1-5,10H,6-8H2,(H,12,13) |
Clé InChI |
VVLJQSJNPKNTAT-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN=C2N1)C3=CC=CC=C3 |
SMILES canonique |
C1CN2C(CN=C2N1)C3=CC=CC=C3 |
Apparence |
Solid powder |
Key on ui other cas no. |
53361-26-5 59198-18-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Deximafen; R 25540; R-25540; R25540; |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













